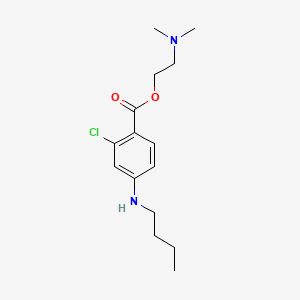

Chlorotetracaine

Description

Tetracaine itself (CAS 94-24-6) is classified as a potent amino ester anesthetic, primarily used in spinal and topical anesthesia due to its prolonged duration of action .

Properties

CAS No. |

34436-50-5 |

|---|---|

Molecular Formula |

C15H23ClN2O2 |

Molecular Weight |

298.81 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 4-(butylamino)-2-chlorobenzoate |

InChI |

InChI=1S/C15H23ClN2O2/c1-4-5-8-17-12-6-7-13(14(16)11-12)15(19)20-10-9-18(2)3/h6-7,11,17H,4-5,8-10H2,1-3H3 |

InChI Key |

PYOLCROQVAMWIW-UHFFFAOYSA-N |

SMILES |

CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)Cl |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)Cl |

Other CAS No. |

34436-50-5 |

Synonyms |

chlorotetracaine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetracaine

- Structural Basis: Tetracaine (C₁₅H₂₄N₂O₂) consists of a para-aminobenzoic acid (PABA) ester backbone. Chlorotetracaine likely substitutes a hydrogen atom with chlorine, altering electronic and steric properties.

- Efficacy and Toxicity : Tetracaine’s safety data sheet highlights acute toxicity risks (e.g., respiratory depression at high doses) . Chlorinated analogs often exhibit increased lipophilicity, which may enhance nerve blockade duration but also raise systemic toxicity risks due to prolonged absorption.

- Metabolism: Ester-based anesthetics like tetracaine are hydrolyzed by plasma esterases.

Chlorinated Analogs: Chlordane and Heptachlor

Both share a bicyclic framework with chlorine substituents, enhancing environmental persistence and neurotoxicity . This underscores the importance of chlorine positioning in determining biological activity and toxicity—a principle applicable to this compound’s design.

Analytical and Toxicological Considerations

Analytical Challenges

Chemical analysis of chlorinated compounds, as noted in REACH guidance, requires robust methodologies to address extraction inefficiencies and matrix interferences . For this compound, techniques like HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) would be critical to quantify purity and degradation products, akin to methods validated for similar compounds in ’s supplementary tables.

Toxicological Profiling

Chloroethane’s toxicological profile () demonstrates that chlorinated alkanes can induce CNS depression and carcinogenicity. While this compound’s ester backbone may mitigate such risks, its chlorination still warrants evaluation for metabolite toxicity (e.g., chlorinated byproducts interacting with hepatic enzymes).

Data Table: Inferred Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.